molecular formula C19H12N4O2S B11435568 N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11435568
M. Wt: 360.4 g/mol
InChI Key: OBVYVCPWXLJZEW-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, a cyanophenyl group, and a carboxamide moiety. Its structural complexity and potential biological activities make it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step procedures. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting thieno[2,3-d]pyrimidine-4-one can then be further functionalized to introduce the cyanophenyl and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanophenyl and carboxamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., ethanol, toluene), and catalysts (e.g., palladium on carbon).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.

    Pyrido[1,2-a]pyrimidine derivatives: These compounds have a similar fused ring system and are studied for their medicinal properties.

    Cyanophenyl derivatives: Compounds with cyanophenyl groups are known for their diverse chemical reactivity and biological activities.

Uniqueness

N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and ring systems

Properties

Molecular Formula

C19H12N4O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H12N4O2S/c1-11-3-2-8-23-16(11)22-18-14(19(23)25)9-15(26-18)17(24)21-13-6-4-12(10-20)5-7-13/h2-9H,1H3,(H,21,24)

InChI Key

OBVYVCPWXLJZEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)C#N

Origin of Product

United States

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